

The Identification of Pelargonidin-3-Rutinoside in Rubus rosifolius Sm.: A Technical Guide

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Compound of Interest					
Compound Name:	Pelargonidin-3-rutinosid				
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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the identification and quantification of **pelargonidin-3-rutinoside** in Rubus rosifolius Sm., commonly known as the roseleaf raspberry. This document provides a comprehensive overview of the analytical methodologies employed, quantitative findings, and a standardized experimental workflow.

Quantitative Analysis of Pelargonidin-3-Rutinoside

The concentration of **pelargonidin-3-rutinosid**e and related anthocyanins in Rubus rosifolius can vary depending on the variety and the extraction method employed. The following table summarizes the quantitative data reported in the literature.



Analyte	Variety	Concentration	Method of Analysis	Reference
Pelargonidin-3- rutinoside	Red "R" variety	17.2 mg/100 g Fresh Weight (FW)	HPLC-UV	[1][2]
Pelargonidin-3- rutinoside	Not Specified	48 mg/100 g FW	Not Specified	[1]
Total Anthocyanins	Not Specified	86.83 mg/L (Ethanol-acetic acid extract)	Not Specified	[3]
Total Anthocyanins	Not Specified	57.78 mg/L (Ethanol-citric acid extract)	Not Specified	[3]
Pelargonidin-3- rutinoside-5- malonylglucoside	Not Specified	Molecular Ion: m/z 843, Base Peak (Pelargonidin-3- rutinoside): m/z 578	HPLC-DAD-ESI- MS	[4]
Pelargonidin-3- rutinoside	Not Specified	Parent Molecular Ion: m/z 579	HPLC-MS	[1]

Experimental Protocols

The identification and quantification of **pelargonidin-3-rutinosid**e in Rubus rosifolius involves a multi-step process encompassing sample preparation, extraction, and sophisticated analytical techniques.

Sample Preparation and Extraction

A common method for extracting anthocyanins from Rubus rosifolius fruit is maceration with an acidified solvent.[3][5] This technique is favored for its simplicity and effectiveness at preserving the integrity of these pH-sensitive pigments.



Protocol for Maceration Extraction:

- Sample Collection and Preparation: Obtain fresh Rubus rosifolius fruits. Remove the inner white part and weigh 200 g of the fruit. Chop the fruit until it is smooth to increase the surface area for extraction.
- Solvent Preparation: Prepare an acidified ethanol solution. This can be achieved by adjusting the pH of ethanol to 1.5 using either acetic acid or citric acid.[3] The acidic environment helps to stabilize the anthocyanins in their red flavylium cation form.
- Maceration: Immerse the 200 g of chopped fruit in 250 mL of the acidified ethanol solvent.[3]
 The maceration process should be carried out in a dark environment for 24 hours to prevent the light-induced degradation of anthocyanins.[3]
- Filtration and Re-extraction: After 24 hours, filter the mixture to separate the filtrate from the solid residue. The residue can be subjected to a second round of extraction with the same solvent to maximize the yield.
- Solvent Evaporation: Combine the filtrates from all extraction steps. Concentrate the extract by evaporating the solvent using a rotary evaporator at a controlled temperature of 30°C to prevent thermal degradation of the anthocyanins.[3]
- Storage: Store the final concentrated extract at 4°C in a dark container to maintain its stability.[3]

Identification and Quantification by HPLC-DAD-ESI-MS

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is the definitive method for the identification and quantification of **pelargonidin-3-rutinoside**.

Analytical Parameters:

 HPLC System: A standard HPLC system equipped with a C18 column is typically used for the separation of anthocyanins.

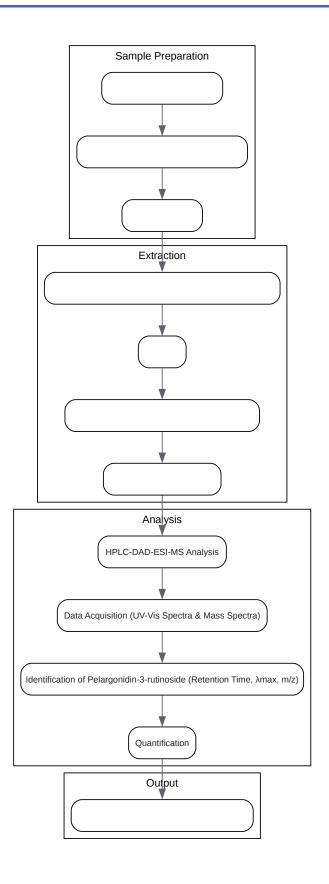


- Mobile Phase: A gradient elution with a binary solvent system is common. For example, a
 gradient of acetonitrile and formic acid in water.
- Diode-Array Detection (DAD): The UV-Vis spectrum is monitored to detect anthocyanins.
 Pelargonidin derivatives typically show a maximum absorbance around 511 nm at a low pH.
 [3] One study reported a dominant peak for a pelargonidin compound at a retention time of 18.388 minutes.
- Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectrometry provides crucial information for the structural elucidation of the compounds.
 - The fragmentation pattern of pelargonidin-3-rutinoside typically shows a base peak at m/z 578.[4]
 - In some instances, a larger molecule, pelargonidin-3-rutinoside-5-malonylglucoside, has been identified with a molecular ion at m/z 843, which then fragments to produce the base peak corresponding to pelargonidin-3-rutinoside.[4]
 - Another study reported the parent molecular ion of pelargonidin-3-rutinoside at m/z 579.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the identification of **pelargonidin-3-rutinoside** in Rubus rosifolius.





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Caption: Experimental workflow for the identification of **Pelargonidin-3-rutinosid**e.



Disclaimer: No information on signaling pathways involving **pelargonidin-3-rutinosid**e in Rubus rosifolius was found in the referenced literature. The focus of the existing research is primarily on the phytochemical analysis of the fruit.

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